2,2'-联(二苯膦)-1,1'-联萘

概述

描述

2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl, also known as BINAP, is a chiral ligand that plays an essential role in the organic synthesis of enantioselective transformations catalyzed by the complexes of ruthenium, rhodium, and palladium . It is also employed in palladium-catalyzed arylamine coupling in the preparation of demethylthiocholchines .

Synthesis Analysis

The synthesis of 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP) has been reported in several studies . The synthesis involves the use of highly reactive alkali metal diphenylphosphides with 1,2-dihaloethanes in an S_N2 fashion .

Molecular Structure Analysis

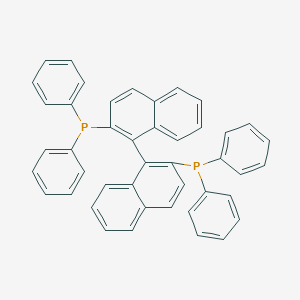

The molecular structure of 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl comprises two naphthyl rings connected by a bridge that contains two phosphine groups . Each phosphine group is bonded to a phenyl ring, resulting in a complex structure .

Chemical Reactions Analysis

2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl and its rhodium and ruthenium derivatives are highly selective homogeneous catalysts used for the reduction of aryl ketones, β-keto esters, and α-amino ketones . They have also been used for asymmetric hydrogenation and hydroformylation of olefins .

Physical And Chemical Properties Analysis

2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl is a solid compound with a molecular weight of 622.7 g/mol . Its molecular formula is C44H32P2 .

科学研究应用

1. 合成和催化

BINAP 在 20 世纪 80 年代初引入,已成为催化不对称诱导中非常成功的的手性配体。一种新型的镍催化膦插入法已被开发用于合成手性 BINAP,解决了其可用性有限和成本高的问题 (蔡等人,1994)。BINAP 的金属配合物用作各种有机反应中的手性催化剂,表现出独特的反应性和实现不同的化学转化 (米斯拉、德维迪和基肖尔,2017)。

2. 不对称氢化

BINAP 已用于不对称氢化,包括在水中。一项研究报道了磺化 BINAP 的合成及其在水中底物不对称氢化中的应用,实现了高光学收率 (万和戴维斯,1993)。此外,树状 BINAP 配体的钌配合物已被合成,并被发现是 2-苯基丙烯酸不对称氢化的有效催化剂,在催化剂循环利用方面具有优势 (邓、范和陈,2010)。

3. 在有机合成中的催化应用

BINAP 已被用于各种催化应用中,包括水中苯基硼酸不对称 1,4-加成到 α,β-不饱和酮 (乙丸、仙田和林,2004),以及在铜催化的不对称共轭加成中具有优异的区域选择性和对映选择性 (莫林等人,2015)。

4. 工业应用

BINAP 及其变体已在工业领域中获得了重要的应用,特别是在手性催化氢化前手性酮和烯烃以生产工业上重要的化合物中 (楠林等人,2001)。

作用机制

Target of Action

The primary target of 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl, also known as BIPHEP, is to act as a ligand in various coupling reactions . It binds to metal catalysts, thereby facilitating the coupling reactions.

Mode of Action

BIPHEP interacts with its targets (metal catalysts) through its phosphine functional groups . These groups have lone pairs of electrons that can form coordinate covalent bonds with metal atoms, thereby enabling the coupling reactions .

Biochemical Pathways

The compound is involved in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in organic synthesis.

Pharmacokinetics

Its solubility in organic solvents like toluene can impact its availability in chemical reactions.

Result of Action

The molecular and cellular effects of BIPHEP’s action are seen in the products of the coupling reactions it facilitates. These reactions result in the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of BIPHEP can be influenced by various environmental factors. For instance, the temperature and solvent can affect the rate and yield of the coupling reactions . Furthermore, the compound should be stored in a cool, dry place below 15°C to maintain its stability.

安全和危害

2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and eye protection .

未来方向

Future research on 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl could focus on exploring its potential applications in other types of chemical reactions and studying its properties in more detail . Additionally, the development of new synthetic methods for this compound could also be a promising area of research .

属性

IUPAC Name |

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUALRAIOVNYAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40913327 | |

| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |

CAS RN |

76189-55-4, 98327-87-8, 76189-56-5 | |

| Record name | (+)-BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98327-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binap, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binap, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binap, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098327878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, 1,1'-[(1R)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphine, 1,1'-[(1S)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphine, 1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BINAP, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F1X2F8NA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINAP, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX12238KWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINAP, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970O8508MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of BINAP?

A1: BINAP has the molecular formula C44H32P2 and a molecular weight of 622.68 g/mol.

Q2: How can the chemical structure of dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) be characterized?

A2: The chemical structure of dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) can be characterized by elemental analysis, infrared spectra, 1H and 31P nuclear magnetic resonance. []

Q3: Does the chirality of BINAP impact its properties?

A3: Yes, BINAP exists as two enantiomers, (R)-BINAP and (S)-BINAP, due to the restricted rotation around the binaphthyl bond. This chirality is crucial for its effectiveness in asymmetric catalysis. [, , , , ]

Q4: What makes BINAP a valuable ligand in catalysis?

A4: BINAP forms stable chelate complexes with various transition metals, particularly Ru, Rh, Pd, and Ir. These complexes act as highly efficient catalysts in numerous asymmetric reactions, enabling the production of single enantiomers of desired products. [, , , , , , , , , , , , , ]

Q5: Can you provide examples of reactions catalyzed by BINAP-metal complexes?

A5: Sure, BINAP-metal complexes catalyze a wide range of asymmetric reactions, including:

- Asymmetric hydrogenation: Reduction of unsaturated carboxylic acids, ketones, and imines using hydrogen gas (H2). [, , , , , , ]

- Asymmetric transfer hydrogenation: Transfer of hydrogen from a donor molecule, such as 2-propanol, to a substrate like a ketone. []

- Allylic substitution: Substitution of a leaving group on an allylic system with a nucleophile. [, ]

- Heck reaction: Coupling of an aryl or vinyl halide with an alkene. [, ]

- Diels-Alder reaction: Cycloaddition of a diene and a dienophile. [, ]

- Carbonyl-ene reaction: Addition of an alkene to a carbonyl compound containing an activated C-H bond. []

Q6: How does BINAP contribute to enantioselectivity in these reactions?

A6: The bulky and rigid structure of BINAP creates a chiral environment around the metal center in the catalyst. This steric hindrance forces the substrate to approach the catalyst in a specific orientation, favoring the formation of one enantiomer over the other. [, ]

Q7: What role does BINAP play in the asymmetric synthesis of pharmaceuticals?

A7: BINAP has been successfully utilized in the enantioselective synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including:

- (R)-106578, an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor. []

- Naproxen, a non-steroidal anti-inflammatory drug. []

- TAK-375, a melatonin receptor agonist for treating sleep disorders. []

- Hepatitis C virus (HCV) inhibitors. []

Q8: How is computational chemistry employed in research on BINAP?

A8: Computational methods like Density Functional Theory (DFT) are used to:

- Study the mechanism and enantioselectivity of BINAP-catalyzed reactions. [, , ]

- Analyze the structural features of BINAP-metal complexes and their interactions with substrates. [, , , ]

- Design new BINAP derivatives with improved catalytic properties. [, ]

Q9: Can you elaborate on the use of the ONIOM method and scaled hypersphere search (SHS) method in studying BINAP?

A9: The ONIOM method, combined with the SHS method, has been used to explore the adsorption structures of molecules on a RuH2-BINAP complex. This approach allows for identifying potential adsorption sites and understanding the enantioselective interactions between the catalyst and substrate. []

Q10: How do modifications to the BINAP structure affect its catalytic properties?

A10: Structural modifications, such as changes in the substituents on the phenyl rings or the binaphthyl backbone, can significantly influence the steric and electronic properties of BINAP. These changes can impact the catalyst's activity, selectivity, and stability. [, ]

Q11: Can you give an example of how BINAP modifications affect its performance?

A11: Introducing electron-donating or -withdrawing groups on the phenyl rings can modify the electron density at the phosphorus atoms, influencing the catalyst's activity and selectivity in asymmetric hydrogenation reactions. []

Q12: What is the impact of incorporating dendritic wedges into the BINAP structure?

A12: Attaching bulky dendritic wedges to the phenyl rings of BINAP can further enhance enantioselectivity by creating a more defined chiral environment around the metal center. This modification has been demonstrated in ruthenium-catalyzed asymmetric hydrogenations of ketones and esters. []

Q13: What analytical techniques are commonly used to characterize and quantify BINAP and its complexes?

A13: Various analytical techniques are employed, including:

- Nuclear magnetic resonance (NMR) spectroscopy: Provides structural information and can be used to monitor reactions. [, ]

- X-ray crystallography: Determines the three-dimensional structure of crystalline BINAP complexes. [, , , ]

- Ultraviolet-visible (UV-Vis) spectroscopy: Studies the electronic transitions of BINAP complexes and can be used for kinetic studies. []

- Circular dichroism (CD) spectroscopy: Characterizes the chiroptical properties of BINAP and its complexes. [, ]

Q14: Are there any alternative ligands with comparable catalytic activity to BINAP?

A14: While BINAP remains a widely used chiral diphosphine ligand, other chiral ligands, such as:

- Phosphoramidites: Offer a modular and readily tunable alternative for various asymmetric reactions, including the 1,3-dipolar cycloaddition of azomethine ylides. []

- JOSIPHOS: An Ir(I)-JOSIPHOS catalyst in the presence of an amine additive demonstrated high enantioselectivity in the asymmetric hydrogenation of 2-phenylquinoxaline. []

Q15: When was BINAP first synthesized and what were the key milestones in its development?

A15: BINAP was first synthesized in the 1980s. Key milestones include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)